Cas no 1453799-69-3 (2-Bromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one)

2-Bromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one is a brominated heterocyclic compound featuring a fused pyrrolo-pyridinone scaffold. This structure serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting central nervous system (CNS) disorders and kinase inhibition. The bromine substituent enhances reactivity for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling efficient derivatization. Its rigid bicyclic framework contributes to improved binding affinity in drug design. The compound's stability under standard handling conditions and compatibility with diverse synthetic protocols make it a valuable building block for pharmaceutical research and development.
2-Bromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one structure
1453799-69-3 structure
Product Name:2-Bromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one
CAS No:1453799-69-3
MF:C7H7BrN2O
MW:215.047280550003
MDL:MFCD28403669
CID:4778176
PubChem ID:83678982
Update Time:2025-10-17

2-Bromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one
    • 2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
    • SB33684
    • 2-Bromo-1,5,6,7-tetrahydro-pyrrolo3,2-cpyridin-4-one
    • 2-bromo-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one
    • 2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one
    • 4H-Pyrrolo[3,2-c]pyridin-4-one, 2-bromo-1,5,6,7-tetrahydro-
    • 2-Bromo-6,7-dihydro-5-azaindol-4(5H)-one
    • MFCD28403669
    • CS-0097202
    • SCHEMBL15230864
    • SY278546
    • 1453799-69-3
    • D75872
    • MDL: MFCD28403669
    • Inchi: 1S/C7H7BrN2O/c8-6-3-4-5(10-6)1-2-9-7(4)11/h3,10H,1-2H2,(H,9,11)
    • InChI Key: AVBFQTFAVOBREP-UHFFFAOYSA-N
    • SMILES: BrC1=CC2C(NCCC=2N1)=O

Computed Properties

  • Exact Mass: 213.97418g/mol
  • Monoisotopic Mass: 213.97418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 44.9

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2-Bromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one Suppliers

Amadis Chemical Company Limited
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(CAS:1453799-69-3)2-Bromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one
Order Number:A1026586
Stock Status:in Stock
Quantity:100.0mg/250.0mg/500.0mg/1.0g/5.0g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:33
Price ($):232.0/388.0/554.0/827.0/2480.0
Email:sales@amadischem.com

Additional information on 2-Bromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one

2-Bromo-1,5,6,7-Tetrahydro-Pyrrolo[3,2-C]Pyridin-4-One: A Comprehensive Overview

The compound 2-Bromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one, with CAS No. 1453799-69-3, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of bicyclic compounds, characterized by its unique pyrrolopyridine framework. The presence of a bromine atom at the 2-position introduces interesting electronic and structural properties, making it a valuable substrate for various chemical transformations and biological studies.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 2-Bromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one. Researchers have employed a variety of strategies, including ring-closing metathesis and tandem cyclization reactions, to construct the pyrrolopyridine core. These methods not only enhance the scalability of the synthesis but also allow for the incorporation of diverse functional groups at strategic positions on the molecule. The ability to modify the bromine atom further expands its utility in medicinal chemistry applications.

The structural uniqueness of CAS No. 1453799-69-3 lies in its fused bicyclic system. The pyrrole ring fused with a pyridone moiety creates a rigid framework that can potentially act as a scaffold for drug design. This rigidity is advantageous in stabilizing bioactive conformations and enhancing molecular recognition in biological systems. Recent studies have highlighted its potential as a lead compound in the development of kinase inhibitors and other enzyme-targeted therapies.

In terms of biological activity, 2-Bromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one has shown promising results in preliminary assays targeting various disease states. For instance, it exhibits moderate inhibitory activity against several kinases implicated in cancer progression. Its bromine substituent plays a critical role in modulating both the electronic properties and solubility profiles of the molecule. Researchers are actively exploring strategies to optimize its pharmacokinetic properties while maintaining its bioactivity.

The versatility of this compound extends beyond medicinal chemistry. Its unique electronic properties make it an attractive candidate for applications in materials science and optoelectronics. For example, derivatives of this compound have been investigated as potential candidates for organic light-emitting diodes (OLEDs) due to their ability to emit light under electrical stimulation. The fusion of aromatic rings contributes to strong fluorescence characteristics, which are highly desirable in such applications.

From a synthetic perspective, the bromine atom at position 2 serves as an excellent site for further functionalization. Chemists have utilized nucleophilic substitution reactions to introduce various groups such as hydroxyls or amino groups at this position. These modifications can significantly alter the molecule's reactivity and compatibility with different biological systems or industrial processes.

In conclusion, CAS No. 1453799-69-3, or 2-Bromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one, represents a versatile and intriguing molecule with wide-ranging applications across multiple disciplines. Its unique structure and functional substituents make it an invaluable tool for researchers seeking innovative solutions in drug discovery and materials science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1453799-69-3)2-Bromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one
A1026586
Purity:99%/99%/99%/99%/99%
Quantity:100.0mg/250.0mg/500.0mg/1.0g/5.0g
Price ($):232.0/388.0/554.0/827.0/2480.0
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